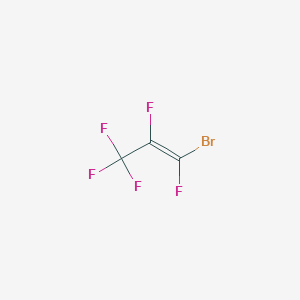
1-Bromopentafluoropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopentafluoropropene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromopentafluoropropene typically involves the halogenation of fluorinated alkenes. One common method is the addition of bromine to 1,2,3,3,3-pentafluoropropene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromopentafluoropropene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluorinated alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.
Addition Reactions: Products include dihalogenated alkanes and haloalkenes.
Elimination Reactions: Products include various fluorinated alkenes.
Scientific Research Applications
1-Bromopentafluoropropene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Material Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving the interaction of fluorinated molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromopentafluoropropene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive. The bromine atom can be easily displaced by nucleophiles, while the fluorine atoms can stabilize the resulting intermediates through inductive and resonance effects. This reactivity is exploited in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-1,2,3,3,3-pentafluoropropane
- 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene
- 1,1,2,3,3,3-hexafluoroprop-1-ene
Uniqueness
1-Bromopentafluoropropene is unique due to the presence of the (Z)-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its (E)-isomer and other similar compounds.
Properties
IUPAC Name |
(Z)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXPNZJPZBQZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Br)(\C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














